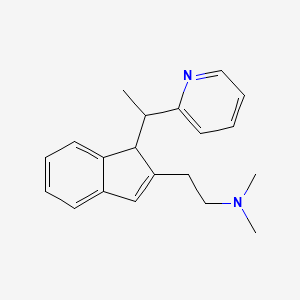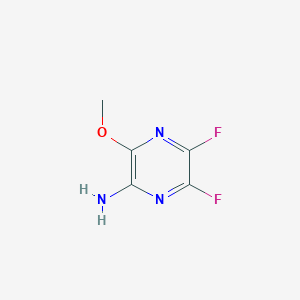
N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine is a complex organic compound that features a unique structure combining an indene moiety with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine typically involves multi-step organic reactions. One common approach is to start with the indene derivative and introduce the pyridine ring through a series of substitution reactions. The final step often involves the dimethylation of the amine group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable for drug discovery .
Medicine
The compound’s potential therapeutic properties are being investigated, particularly in the context of neurological disorders. Its interaction with neurotransmitter receptors could lead to the development of new medications .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of high-performance materials .
Mecanismo De Acción
The mechanism by which N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-1-pyridin-2-yl-methanamine
- N,N-Dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
Uniqueness
Compared to similar compounds, N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine stands out due to its indene moiety, which imparts unique electronic and steric properties.
Propiedades
Fórmula molecular |
C20H24N2 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[1-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine |
InChI |
InChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,14-15,20H,11,13H2,1-3H3 |
Clave InChI |
PACZXIVBTPOCFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1C2=CC=CC=C2C=C1CCN(C)C)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione](/img/structure/B13113044.png)
